molecular formula C19H23N5O2 B2418493 N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358888-46-6

N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2418493
CAS No.: 1358888-46-6
M. Wt: 353.426
InChI Key: ADHYFMJWTYFTID-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-a]quinoxalines are a class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxalines often involves the use of 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde . Cyclization is ensured by an oxidation-reduction mechanism using chloranil .


Molecular Structure Analysis

The [1,2,4]triazolo[4,3-a]quinoxaline heterocycle system presents four different families of isomers . The well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .


Chemical Reactions Analysis

The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine .

Scientific Research Applications

Novel Adenosine Receptor Antagonists

A class of compounds including 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, sharing structural similarities with N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, has been identified as potent adenosine receptor antagonists. These compounds exhibit therapeutic potential as rapid-acting antidepressants. Their activity was demonstrated through reduction of immobility in Porsolt's behavioral despair model in rats, indicating their potential utility in treating depression. Structure-activity relationship studies highlighted that optimal activity is associated with specific substituents that enhance affinity for adenosine A1 and A2 receptors, with certain derivatives showing significant selectivity and potency towards these receptors. This suggests their application in developing novel treatments for depressive disorders and other conditions influenced by adenosine receptor activity (Sarges et al., 1990).

Synthesis and Structural Diversification

Research into the synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, closely related to this compound, demonstrates a diversified synthetic approach. This methodology employs Ugi four-component reactions for assembling N-(2-haloaryl)propynamide intermediates, followed by copper-catalyzed tandem reactions. Such protocols offer rapid access to structurally complex and varied fused tricyclic scaffolds, showcasing the chemical versatility and potential for developing novel compounds with tailored biological activities (An et al., 2017).

Selectivity for Adenosine A1 Receptor

Further studies on [1,2,4]triazolo[4,3-a]quinoxalines, similar to this compound, have led to the identification of compounds with improved affinity and selectivity for the adenosine A1 receptor. This selectivity is particularly noted with the introduction of trifluoromethyl substitution, which has been associated with enhanced therapeutic profiles for disorders involving adenosine receptors, offering insights into the design of receptor-specific drugs (Trivedi & Bruns, 1988).

Properties

IUPAC Name

N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-2-7-16-21-22-18-19(26)23(12-17(25)20-13-8-3-4-9-13)14-10-5-6-11-15(14)24(16)18/h5-6,10-11,13H,2-4,7-9,12H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHYFMJWTYFTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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